Dihydrosterigmatin

Beschreibung

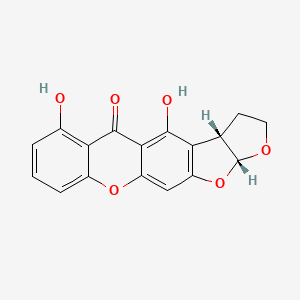

Dihydrosterigmatin (C₁₅H₁₈O₅) is a reduced derivative of sterigmatin, a mycotoxin produced by Aspergillus species. Its structure features a dihydrofuran moiety and hydroxylated aromatic rings, distinguishing it from its parent compound. The reduction of sterigmatin’s double bond to form dihydrosterigmatin alters its reactivity and solubility, making it a subject of interest in comparative pharmacological studies .

Eigenschaften

CAS-Nummer |

101489-26-3 |

|---|---|

Molekularformel |

C17H12O6 |

Molekulargewicht |

312.27 g/mol |

IUPAC-Name |

(4S,8R)-2,18-dihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14,16,18-hexaen-20-one |

InChI |

InChI=1S/C17H12O6/c18-8-2-1-3-9-13(8)16(20)14-11(22-9)6-10-12(15(14)19)7-4-5-21-17(7)23-10/h1-3,6-7,17-19H,4-5H2/t7-,17+/m0/s1 |

InChI-Schlüssel |

PRRQIVLVKMGUEC-BWKAKNAASA-N |

Isomerische SMILES |

C1CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C=CC=C5O4)O |

Kanonische SMILES |

C1COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C=CC=C5O4)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dihydrosterigmatin typically involves the reduction of sterigmatocystin. This process can be achieved through catalytic hydrogenation, where sterigmatocystin is exposed to hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions, including specific temperature and pressure settings, to ensure the complete reduction of the compound.

Industrial Production Methods: Industrial production of dihydrosterigmatin follows similar principles but on a larger scale. The process involves the use of industrial-grade hydrogenation equipment and catalysts to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Dihydrosterigmatin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sterigmatocystin or other related compounds.

Reduction: Further reduction can lead to the formation of more reduced derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products:

Oxidation: Sterigmatocystin and other oxidized derivatives.

Reduction: More reduced forms of dihydrosterigmatin.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Dihydrosterigmatin has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the reactivity and properties of mycotoxins.

Biology: Investigated for its effects on cellular processes and potential as a biological probe.

Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the synthesis of other valuable compounds and as a reference standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of dihydrosterigmatin involves its interaction with specific molecular targets and pathways. It can bind to cellular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application, such as its use in therapeutic research or as a biochemical probe.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Dihydrosterigmatin is compared below with sterigmatin and other analogs:

| Compound | Structure | Key Features |

|---|---|---|

| Dihydrosterigmatin | Dihydrofuran ring, hydroxylated rings | Enhanced stability due to saturation; moderate solubility in polar solvents |

| Sterigmatin | Furan ring, conjugated double bonds | Higher reactivity; lower solubility in water due to planar structure |

| 5-[(Dimethylamino)methyl]pyridin-2-amine dihydrochloride | Pyridine core, dihydrochloride salt | Improved solubility and stability compared to non-salt forms |

| N,N-Dimethylazetidin-3-amine dihydrochloride | Azetidine ring, dimethyl groups | Small ring size increases reactivity; dihydrochloride enhances bioavailability |

Physicochemical Properties

- Solubility : Dihydrosterigmatin’s saturated dihydrofuran improves water solubility compared to sterigmatin but remains less soluble than dihydrochloride salts (e.g., pyridin-2-amine derivatives) .

- Stability : The reduced double bond in dihydrosterigmatin confers resistance to oxidation, unlike sterigmatin, which degrades under light or heat .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.